1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDBJRSMXGJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrazole Nitrogen with Ethoxyethyl Group
A key step in the synthesis of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole involves protection of the pyrazole N–H group by introducing an ethoxyethyl protecting group. This is typically achieved by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of trifluoroacetic acid (TFA) in dichloromethane solvent.
- To a solution of pyrazole (1 equivalent) and trifluoroacetic acid (0.01 equivalent) in dichloromethane (approx. 1 L per mole of pyrazole), ethyl vinyl ether (1.27 equivalents) is added dropwise.
- The temperature is maintained between 28-32 °C during addition to control the exothermic reaction.
- The reaction mixture is stirred at room temperature for 12 to 78 hours.
- After completion, the organic layer is washed sequentially with saturated sodium bicarbonate solution and deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The product is purified by distillation or recrystallization.
| Compound | Scale (mol) | Yield (%) | Physical State | Boiling Point / Melting Point |
|---|---|---|---|---|
| 1-(1-Ethoxyethyl)-1H-pyrazole | 20.48 | 93 | Slightly yellow oil | 52 °C at 9 mbar |
| 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | 9.43 | 93 | White oil | 70 °C at 2.2 mbar |
| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 0.037 | 78.6 | Slightly yellow crystals | 59-60 °C (mp) |
Spectroscopic Data for 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole:
Iodination of Pyrazole Derivatives
The iodination step introduces iodine selectively at the 4-position of the pyrazole ring. Several methods have been reported for iodination, including:
- Electrophilic iodination using molecular iodine in the presence of oxidants.
- Iodination of pyrazole derivatives already protected with ethoxyethyl groups to improve regioselectivity and yield.
Electrophilic Iodination Using Molecular Iodine and Oxidants:
- The reaction involves mixing the pyrazole derivative with iodine and an oxidant (e.g., hydrogen peroxide) under controlled temperature.
- The oxidant regenerates iodine from hydrogen iodide formed during the reaction, driving the reaction forward and improving yield.
- Typical conditions include temperatures of 40-100 °C, reaction times of 1-12 hours, and molar ratios of pyrazole to iodine around 1:1.0-1.3.
- After iodination, the reaction mixture is neutralized with alkali (e.g., sodium hydroxide or ammonia solution), cooled, and crystallized to isolate the iodinated product.
This method is well-documented for synthesis of 1-methyl-4-iodopyrazole and is adaptable to other substituted pyrazoles, including those with ethoxyethyl groups at the nitrogen.
Synthetic Route Summary for this compound
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrazole + ethyl vinyl ether + TFA in CH2Cl2, 28-32 °C, 12-78 h | Formation of N-(1-ethoxyethyl) pyrazole derivative (protection) |
| 2 | Iodination: N-(1-ethoxyethyl) pyrazole + I2 + oxidant (H2O2), 40-100 °C, 1-12 h | Selective iodination at 4-position of pyrazole ring |
| 3 | Neutralization with NaOH or NH3, crystallization | Isolation of this compound |
Research Findings and Notes
- The ethoxyethyl protecting group stabilizes the pyrazole nitrogen and allows selective iodination without side reactions at the nitrogen site.
- The iodination reaction is reversible; the presence of oxidants like hydrogen peroxide is critical to regenerate iodine from hydrogen iodide and push the reaction to completion.
- The reaction yields are generally high (above 90%) when performed on a multi-mole scale with proper temperature and reagent control.
- Purification by distillation under reduced pressure or recrystallization yields pure products suitable for further synthetic transformations, such as Sonogashira cross-coupling.
- The methodology is scalable and applicable to various substituted pyrazoles, providing a versatile approach for preparing iodinated pyrazole intermediates.
Comparative Table of Preparation Parameters
| Parameter | Protection Step | Iodination Step |
|---|---|---|
| Reagents | Pyrazole, ethyl vinyl ether, TFA | Iodine, oxidant (H2O2), pyrazole derivative |
| Solvent | Dichloromethane | Usually neat or in suitable solvent |
| Temperature | 28-32 °C | 40-100 °C |
| Reaction Time | 12-78 hours | 1-12 hours |
| Yield | 78.6% - 93% | Typically >90% |
| Purification | Distillation or recrystallization | Crystallization after neutralization |
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable base.
Oxidation and Reduction: The ethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the pyrazole ring or the ethoxyethyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by an aryl or alkynyl group.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of 4-iodopyrazoles, including 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole, have been investigated for their anticancer properties. A study demonstrated that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents .
Inhibition of Enzymatic Activity : Compounds with a pyrazole structure have been shown to inhibit liver alcohol dehydrogenase, which is crucial for metabolic processes in humans and animals. Specifically, 4-alkoxypyrazoles have been recognized for their ability to modulate cytochrome P450 enzymes, which are essential in drug metabolism and detoxification .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of novel solid-state forms that enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). The solid-state forms are characterized by high purity levels (>99%), which are critical for pharmaceutical formulations .
Biological Studies
Immunomodulation : Recent studies have explored the immunomodulatory effects of derivatives like 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate, showcasing their potential in treating inflammatory conditions. The compound's ability to influence leukocyte counts and lymphocyte activity has been documented in animal models exposed to toxic metals, indicating its role in enhancing immune responses .
Material Science
Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for developing functional materials with specific electrical or optical properties. Its reactive iodide group allows for further modification and cross-linking with other polymers, leading to materials with tailored characteristics suitable for electronic applications .
- Anticancer Activity : In vitro studies conducted on various cancer cell lines showed that pyrazole derivatives could induce apoptosis and inhibit tumor growth, highlighting their potential as future chemotherapeutic agents.
- Immunomodulation Study : An experiment involving animal models treated with heavy metals demonstrated that the administration of pyrazole derivatives significantly improved immune function indicators compared to controls, suggesting therapeutic applications in toxicology.
- Polymer Applications : Research into the use of pyrazole compounds in polymer matrices revealed enhancements in material strength and electrical conductivity, paving the way for innovations in electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethoxyethyl group and the iodine atom play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Compound A : 1-(1-Ethoxyethyl)-4-Iodo-1H-Pyrazole-3-Carbaldehyde (3c’)
- Structure : Differs in the position of the ethoxyethyl group (N1 vs. C3) and includes a formyl group at C3.
- Synthesis: Synthesized via Sonogashira coupling with 72.9% yield under optimized conditions .
- Reactivity : The aldehyde group enables further functionalization (e.g., condensation reactions), unlike the parent compound.
Compound B : 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
- Structure : Replaces the iodine atom with a boronate ester and substitutes ethoxyethyl with a dimethoxyethyl group.
- Application : Acts as a Suzuki-Miyaura coupling partner for constructing biaryl systems, contrasting with the iodine-based electrophilic reactivity of the target compound .
Compound C : 4-(4-Methoxyphenyl)-1-(1H-Pyrazol-3-yl)-1H-1,2,3-Triazole
Physicochemical and Reactivity Comparison
Research Findings and Trends
- Antifungal Optimization: Derivatives of the target compound show MIC values of 0.25–2 μg/mL against C. albicans, outperforming non-iodinated analogs by 4–8 fold .
Biological Activity
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a candidate for further research and application in drug development.
Chemical Structure and Properties
The chemical formula for this compound is . It features an iodine atom at the 4-position of the pyrazole ring and an ethoxyethyl group at the 1-position, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In studies, related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structural motifs have shown inhibitory effects on microbial growth, suggesting that this compound may possess comparable activity .
Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties. Compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In one study, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations, indicating a promising anti-inflammatory potential .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to cytochrome P450 enzymes. Some studies suggest that similar pyrazoles can act as inducers or inhibitors of these enzymes, which play a crucial role in drug metabolism. This aspect is vital for understanding the pharmacokinetics of drugs derived from or related to pyrazole structures .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activity or receptor function, potentially resulting in altered cellular responses such as apoptosis or reduced inflammation .
Study on Antimicrobial Properties
In a comparative study, several pyrazole derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antimicrobial activity, particularly those with halogen substitutions which enhance lipophilicity and membrane penetration .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 70 |
| Compound B | S. aureus | 65 |
| This compound | TBD | TBD |
Anti-inflammatory Activity Assessment
A series of pyrazole derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models. The study found that certain derivatives significantly reduced swelling compared to controls, establishing a foundation for further investigation into the anti-inflammatory capabilities of this compound .
Q & A
Synthesis & Structural Design
1.1 Basic: What regioselective synthesis methods are effective for introducing iodo and ethoxyethyl groups into the pyrazole ring? Answer: Regioselectivity in pyrazole functionalization can be achieved using N-tosylhydrazone precursors. For example, cyclocondensation of substituted hydrazines with carbonyl derivatives allows precise control over substituent placement. A reported method involves reacting N-tosylhydrazones with alkynes under palladium catalysis to generate substituted pyrazoles . For ethoxyethyl groups, alkylation of pyrazole intermediates with 2-ethoxyethyl halides in the presence of a base (e.g., K₂CO₃) is effective. Iodination at the 4-position can be performed using N-iodosuccinimide (NIS) in polar aprotic solvents .
1.2 Advanced: How do steric and electronic factors influence the regioselectivity of substituent introduction in pyrazole derivatives? Answer: Steric hindrance near reactive sites (e.g., N1 vs. N2 positions) and electronic effects (e.g., electron-withdrawing groups directing electrophilic substitution) critically govern regioselectivity. Computational studies, such as density functional theory (DFT), can predict favored reaction pathways by analyzing transition-state energies and charge distribution. For example, DFT analysis of pyrazole derivatives has shown that bulky substituents at N1 reduce reactivity at adjacent positions, while electron-deficient rings favor electrophilic attacks at the 4-position .
Characterization & Analytical Challenges
2.1 Basic: What spectroscopic techniques are essential for confirming the structure of 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole? Answer: Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., ethoxyethyl CH₂ groups at δ ~3.4–4.0 ppm) and iodine’s deshielding effect on adjacent carbons.
- X-ray crystallography : For unambiguous confirmation of regiochemistry, as demonstrated in structurally related pyrazole derivatives .
- HRMS : To verify molecular weight and isotopic patterns (iodine exhibits a distinct M+2 peak) .
2.2 Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions? Answer: Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or crystal-packing forces in X-ray structures. Strategies include:
- Re-optimizing computational models with solvent corrections (e.g., PCM for NMR) .
- Variable-temperature NMR to detect conformational equilibria.
- Comparing experimental IR/Raman spectra with DFT-calculated vibrational modes to validate charge distribution .
Functional Applications in Research
3.1 Basic: What are the potential applications of this compound in medicinal chemistry? Answer: The iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl scaffolds, while the ethoxyethyl moiety enhances solubility for biological assays. Similar pyrazole derivatives have been explored as kinase inhibitors or antihistamine precursors, leveraging the ethoxyethyl group’s pharmacokinetic modulation .
3.2 Advanced: How can researchers assess the bioactivity of this compound in targeted assays? Answer: Methodologies include:
- In vitro enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based protocols.
- Cellular uptake studies : Track intracellular localization via fluorescent tagging (e.g., substituting iodine with a fluorophore) .
- ADMET profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
Reaction Optimization & Mechanistic Studies
4.1 Advanced: What strategies improve the yield of 4-iodo-substituted pyrazoles in halogenation reactions? Answer: Key factors include:
- Solvent choice : Acetonitrile or DMF enhances NIS reactivity.
- Temperature control : Reactions at 0–25°C minimize side products.
- Catalysis : Lewis acids like FeCl₃ can accelerate iodination .
Safety & Handling
5.1 Basic: What safety precautions are recommended when handling this compound? Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile ethoxyethyl byproducts.
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent iodine loss or decomposition .
Computational & Theoretical Insights
6.1 Advanced: How can molecular docking studies guide the design of pyrazole-based therapeutics? Answer: Docking simulations with target proteins (e.g., COX-2 or EGFR kinases) identify optimal binding conformations. The ethoxyethyl chain’s flexibility can be modeled using molecular dynamics to assess interactions with hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
